molecular formula C18H13BrN2O4 B3889705 5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1-(3-METHOXYPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE

5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1-(3-METHOXYPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE

Cat. No.: B3889705
M. Wt: 401.2 g/mol
InChI Key: JRDQNYOGLNYFGR-DHDCSXOGSA-N
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Description

5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1-(3-METHOXYPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a bromophenyl group and a methoxyphenyl group attached to a pyrimidine ring

Properties

IUPAC Name

(5Z)-5-[(4-bromophenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O4/c1-25-14-4-2-3-13(10-14)21-17(23)15(16(22)20-18(21)24)9-11-5-7-12(19)8-6-11/h2-10H,1H3,(H,20,22,24)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDQNYOGLNYFGR-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)Br)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)Br)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1-(3-METHOXYPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 3-methoxybenzylamine to form the corresponding Schiff base. This intermediate is then cyclized with urea under acidic conditions to yield the desired pyrimidine derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the synthesis. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1-(3-METHOXYPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1-(3-METHOXYPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, 5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1-(3-METHOXYPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE has shown promise as a lead compound for the development of drugs targeting specific diseases. Its potential anti-inflammatory and anticancer properties are of particular interest.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity. It is also used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1-(3-METHOXYPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. In the case of its potential anticancer properties, the compound may induce apoptosis in cancer cells by disrupting key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-(3-METHOXYPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE
  • 5-[(Z)-1-(4-FLUOROPHENYL)METHYLIDENE]-1-(3-METHOXYPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE
  • 5-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-1-(3-METHOXYPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE

Uniqueness

The presence of the bromophenyl group in 5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1-(3-METHOXYPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE imparts unique electronic and steric properties to the compound, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds, such as those with chloro, fluoro, or methyl substituents, which may exhibit different chemical and biological behaviors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1-(3-METHOXYPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE
Reactant of Route 2
Reactant of Route 2
5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1-(3-METHOXYPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE

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